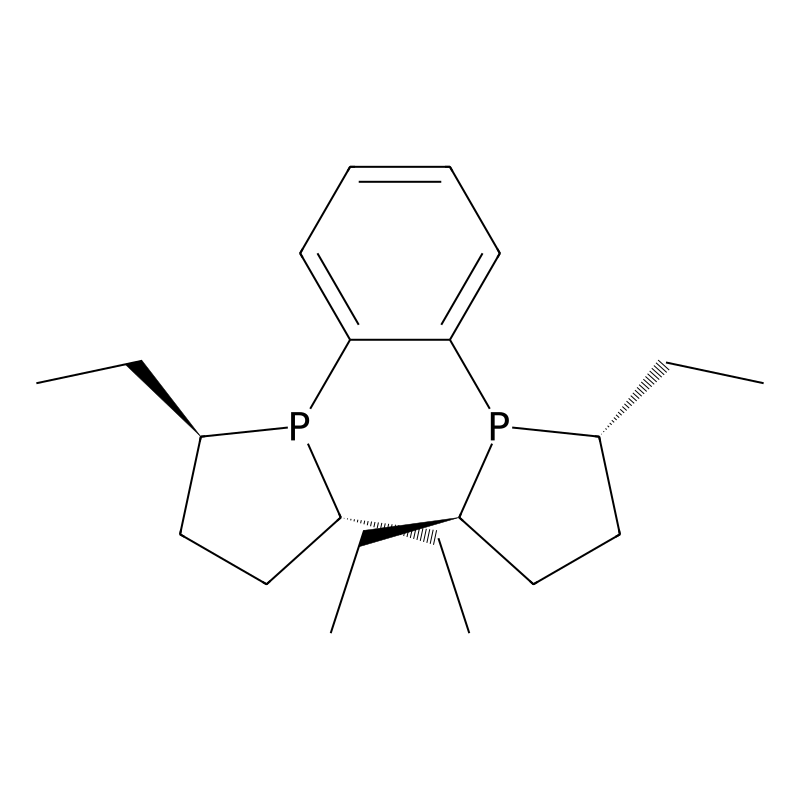

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene is a chiral bidentate ligand characterized by its unique phosphine groups attached to a benzene ring. This compound is notable for its ability to form stable complexes with transition metals, particularly in asymmetric catalysis. The structural formula indicates that it contains two diethylphospholano groups, which enhance its steric and electronic properties, making it a valuable component in various

Asymmetric Catalysis

(R,R)-Et-DUPHOS is particularly valuable in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific stereoisomer of a molecule. Stereoisomers are molecules with the same chemical formula but different arrangements of atoms in space. (R,R)-Et-DUPHOS helps control the stereochemical outcome of certain reactions by creating a chiral environment around the catalyst center. This chiral environment favors the formation of one stereoisomer over another [].

This compound primarily functions as a ligand in metal complexes, facilitating several key reactions:

- Asymmetric Hydrogenation: The ligand is used to prepare metal complexes that catalyze asymmetric hydrogenation reactions, enabling the selective reduction of prochiral compounds to chiral products .

- Cross-Coupling Reactions: It can also participate in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity and selectivity of the metal catalyst .

- Coordination Chemistry: The phosphine groups allow for coordination with various transition metals, forming stable complexes that exhibit unique catalytic properties .

The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene typically involves several steps:

- Synthesis of Phosphine Ligands: Starting materials such as 2,5-diethylphospholane are synthesized through the reaction of suitable precursors.

- Formation of the Benzene Derivative: The phosphine groups are then introduced to a benzene ring via electrophilic aromatic substitution or similar methods.

- Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the desired enantiomer .

The primary applications of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene include:

- Catalysis: It is widely used in asymmetric catalysis for synthesizing chiral compounds in pharmaceuticals and agrochemicals.

- Material Science: The compound's unique properties may also find applications in developing advanced materials and nanotechnology .

- Organometallic Chemistry: It serves as a crucial ligand in organometallic chemistry for synthesizing various metal complexes.

Interaction studies involving (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene primarily focus on its coordination behavior with different transition metals. These studies reveal insights into:

- Binding Affinity: The strength of interaction between the ligand and various metals can significantly influence catalytic activity.

- Selectivity in Catalysis: Understanding how this ligand interacts with different substrates aids in optimizing reaction conditions for asymmetric synthesis .

Several compounds share structural or functional similarities with (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | Bidentate Phosphine Ligand | Commonly used in palladium-catalyzed reactions |

| (R,R)-DUPHOS | Chiral Bidentate Ligand | Highly effective for asymmetric hydrogenation |

| 1,3-Bis(diphenylphosphino)propane | Bidentate Phosphine Ligand | Offers different steric and electronic properties |

| 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate Phosphine Ligand | Incorporates ferrocene for enhanced stability |

The uniqueness of (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene lies in its specific stereochemistry and the presence of diethylphospholano groups that provide distinct steric and electronic characteristics compared to other phosphine ligands. This enables it to achieve high selectivity and efficiency in asymmetric catalysis.

XLogP3

UNII

GHS Hazard Statements

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.